molecular formula C13H16N2O3 B2399760 4-({[(Furan-2-yl)methyl]amino}methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol CAS No. 4664-26-0

4-({[(Furan-2-yl)methyl]amino}methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol

Cat. No.: B2399760
CAS No.: 4664-26-0
M. Wt: 248.282
InChI Key: JJBSWPZNKREPFR-UHFFFAOYSA-N
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Description

4-({[(Furan-2-yl)methyl]amino}methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol is a complex organic compound that features a furan ring, a pyridine ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[(Furan-2-yl)methyl]amino}methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized from furfural, which is derived from biomass. Furfural undergoes a series of reactions, including oxidation and cyclization, to form the furan ring.

    Formation of the Pyridine Ring: The pyridine ring can be synthesized from 2-methylpyridine, which is commercially available. The hydroxymethyl group can be introduced through a hydroxymethylation reaction.

    Coupling of the Furan and Pyridine Rings: The furan and pyridine rings are coupled through a nucleophilic substitution reaction, where the furan ring is functionalized with a methylamino group, and then coupled with the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-({[(Furan-2-yl)methyl]amino}methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The furan ring can be reduced to a tetrahydrofuran ring using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Tetrahydrofuran derivatives

    Substitution: Various substituted derivatives depending on the electrophile used

Scientific Research Applications

4-({[(Furan-2-yl)methyl]amino}methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-({[(Furan-2-yl)methyl]amino}methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-({[(Thiophen-2-yl)methyl]amino}methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol: Similar structure but with a thiophene ring instead of a furan ring.

    4-({[(Benzyl]amino}methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol: Similar structure but with a benzyl group instead of a furan ring.

Uniqueness

4-({[(Furan-2-yl)methyl]amino}methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol is unique due to the presence of both furan and pyridine rings, which confer specific chemical and biological properties. The combination of these rings and functional groups makes it a versatile compound for various applications.

Biological Activity

The compound 4-({[(Furan-2-yl)methyl]amino}methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol is a complex organic molecule featuring furan and pyridine rings, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, along with relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C12H14N2O3C_{12}H_{14}N_2O_3 with a molecular weight of 234.25 g/mol. The presence of hydroxymethyl, furan, and pyridine moieties contributes to its potential biological activities.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit significant antimicrobial and anticancer activities. The biological activity can be attributed to the compound's ability to interact with various biological targets, including enzymes and receptors.

Antimicrobial Activity

The compound has been evaluated for its effectiveness against various bacterial strains. Studies have shown that derivatives of similar furan compounds exhibit varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:

CompoundBacterial StrainMIC (µg/mL)
8cStaphylococcus aureus250
8cEscherichia coli250
1Bacillus cereus500

These findings suggest that modifications in the structure can enhance antibacterial efficacy, particularly through the introduction of specific functional groups .

Anticancer Activity

The anticancer potential of the compound was assessed using several cancer cell lines, including HeLa and HepG2. The IC50 values indicate the concentration required to inhibit cell growth by 50%, providing insight into the compound's potency:

CompoundCell LineIC50 (µg/mL)
8cHeLa62.37
1HepG2154.6

These results highlight that certain derivatives can significantly inhibit cancer cell proliferation, supporting further investigation into their mechanisms of action .

The proposed mechanism involves the binding of the compound to specific enzymes or receptors, leading to altered activity that can result in cell death or inhibition of bacterial growth. The presence of hydroxymethyl groups may enhance interaction with biological targets, while the furan and pyridine rings contribute to overall stability and reactivity.

Case Studies

  • Antimicrobial Efficacy : A study evaluated various furan derivatives against bacterial strains, revealing that compound 8c exhibited notable antibacterial activity against E. coli and S. aureus, with MIC values at 250 µg/mL . This suggests a potential for development into therapeutic agents for treating infections.
  • Anticancer Properties : Research on a series of furan-based compounds demonstrated significant cytotoxicity against HeLa cells, with IC50 values as low as 62.37 µg/mL for certain derivatives . This points towards the compound's potential as an anticancer agent.

Properties

IUPAC Name

4-[(furan-2-ylmethylamino)methyl]-5-(hydroxymethyl)-2-methylpyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-9-13(17)12(10(8-16)5-15-9)7-14-6-11-3-2-4-18-11/h2-5,14,16-17H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJBSWPZNKREPFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=C1O)CNCC2=CC=CO2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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